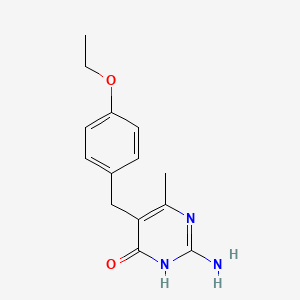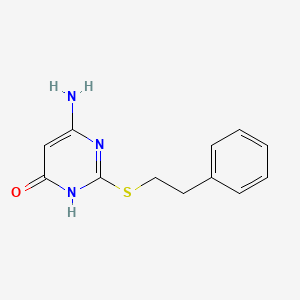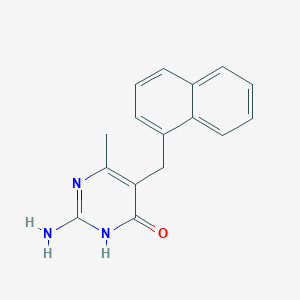![molecular formula C17H16N4O2S B3723729 2-(methylsulfanyl)-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B3723729.png)
2-(methylsulfanyl)-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
Descripción general
Descripción
2-(methylsulfanyl)-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic compound that belongs to the class of pyrimidoquinolines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrimidoquinoline core: This can be achieved through a cyclization reaction involving a suitable precursor such as a quinoline derivative and a pyrimidine derivative.
Introduction of the methylsulfanyl group: This step may involve the use of a methylthiolating agent under specific conditions to introduce the methylsulfanyl group at the desired position.
Functionalization with the pyridinyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridinyl group to the core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the pyridinyl or quinoline rings, potentially leading to hydrogenated derivatives.
Substitution: The compound can participate in substitution reactions, especially at positions where functional groups are present.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Coupling reagents: Palladium catalysts, boronic acids.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Hydrogenated derivatives.
Substitution products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
Due to its structural complexity, the compound may exhibit interesting biological activities, making it a candidate for drug discovery and development.
Medicine
Industry
The compound may find applications in the development of new materials, such as polymers or advanced coatings.
Mecanismo De Acción
The mechanism of action of 2-(methylsulfanyl)-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione would depend on its specific biological target. Potential mechanisms may involve:
Binding to enzymes or receptors: Inhibiting or activating specific enzymes or receptors involved in disease pathways.
Interference with DNA or RNA: Binding to nucleic acids and affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
Pyrimidoquinolines: Other compounds in this class may include derivatives with different substituents on the quinoline or pyrimidine rings.
Methylsulfanyl derivatives: Compounds with similar methylsulfanyl groups but different core structures.
Uniqueness
The unique combination of the pyrimidoquinoline core with the methylsulfanyl and pyridinyl groups may confer distinct biological activities and chemical properties, making this compound a valuable target for further research.
Propiedades
IUPAC Name |
2-methylsulfanyl-5-pyridin-4-yl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-24-17-20-15-14(16(23)21-17)12(9-5-7-18-8-6-9)13-10(19-15)3-2-4-11(13)22/h5-8,12H,2-4H2,1H3,(H2,19,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRMQSDOQVSPLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=NC=C4)C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4Z)-4-[(4-hydroxyphenyl)methylidene]-5-methyl-2-naphthalen-2-ylpyrazol-3-one](/img/structure/B3723649.png)

![2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B3723662.png)
![2-[(E)-{2-[3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]hydrazin-1-ylidene}methyl]-4,6-dichlorophenol](/img/structure/B3723663.png)
![(2Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-hydroxyiminoacetamide](/img/structure/B3723666.png)
![2-phenyl[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3723671.png)
![methyl (5E)-5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3723679.png)
![4-{3-bromo-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B3723689.png)
![2-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B3723702.png)


![N-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]heptanamide](/img/structure/B3723720.png)

![3-(3,4-DICHLOROPHENYL)-2-{[(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)SULFANYL]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B3723739.png)
